molecular formula C5H5NO2S B1395583 3-Hydroxythiophene-2-carboxamide CAS No. 57059-24-2

3-Hydroxythiophene-2-carboxamide

Cat. No. B1395583
CAS RN: 57059-24-2
M. Wt: 143.17 g/mol
InChI Key: RVURYQBOSVZXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

3-Hydroxythiophene-2-carboxamide can be synthesized from 3-hydroxythiophene with the introduction of carboxamide . The synthetic route involves the use of acyl chlorides and heterocyclic amine derivatives . The enolates derived from 3-hydroxythiophenes by treatment with base can be O-alkylated and O-acylated with high regioselectivity .


Molecular Structure Analysis

The molecular structure of 3-Hydroxythiophene-2-carboxamide was confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .


Chemical Reactions Analysis

3-Hydroxythiophene-2-carboxamide is less reactive to electrophiles than corresponding 3-hydroxypyrroles . It reacts at the 2-position with Meldrum’s acid and undergoes Vilsmeier reactions .


Physical And Chemical Properties Analysis

3-Hydroxythiophene-2-carboxamide is a solid, powder, or crystalline powder or solid . It exists in solvent-dependent equilibrium with its tautomers .

Scientific Research Applications

Synthesis and Tautomeric Structure

3-Hydroxythiophene-2-carboxamide, a derivative of 3-hydroxythiophene, has been a subject of interest in chemical research due to its unique tautomeric structure. Jakobsen and Lawesson (1967) investigated the synthesis and tautomeric structure of similar compounds like 3-acetyl-2-hydroxythiophene and 3-carbethoxy-2-hydroxythiophene. They found that these compounds exist in the tautomeric hydroxy form in both liquid state and solution, indicating a significant aspect of their chemical behavior (Jakobsen & Lawesson, 1967).

Chemical and Spectroscopic Properties

The chemical and spectroscopic properties of 3-hydroxythiophene systems have been extensively studied. Hunter and McNab (2010) reported that 3-hydroxythiophenes show solvent-dependent equilibrium with their tautomers and exhibit distinct reactivity to electrophiles. This research highlights the unique chemical properties of these compounds, which are crucial for various synthetic applications (Hunter & McNab, 2010).

Route to Alkyl Ethers of Thiotetronic Acids

Research by Corral and Lissavetzky (1984) explored a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids using methyl 3-hydroxythiophene-2-carboxylate. This study provided a nearly quantitative yield of thiophene-2,4-diols, demonstrating the potential of 3-hydroxythiophene-2-carboxamide derivatives in synthetic organic chemistry (Corral & Lissavetzky, 1984).

Anticonvulsant Activity and In Silico Studies

The anticonvulsant activity of derivatives of 3-hydroxythiophene-2-carboxamide has also been a focus of pharmacological research. Kunda et al. (2013) synthesized Schiff bases of 2-aminothiophenes and evaluated their anticonvulsant activity, indicating the potential therapeutic applications of these compounds in neurological disorders (Kunda et al., 2013).

Safety And Hazards

The safety data sheet for 3-Hydroxythiophene-2-carboxamide indicates that it is not identified as a PBT/vPvB substance . It has a signal word of “Warning” and hazard statements H315, H319, and H335 .

properties

IUPAC Name

3-hydroxythiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c6-5(8)4-3(7)1-2-9-4/h1-2,7H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVURYQBOSVZXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70715977
Record name 3-Hydroxythiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70715977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxythiophene-2-carboxamide

CAS RN

57059-24-2
Record name 3-Hydroxythiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70715977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxythiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-Hydroxythiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3-Hydroxythiophene-2-carboxamide
Reactant of Route 4
3-Hydroxythiophene-2-carboxamide
Reactant of Route 5
3-Hydroxythiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
3-Hydroxythiophene-2-carboxamide

Citations

For This Compound
3
Citations
S Foister, MA Marques, RM Doss, PB Dervan - NOTE TO USERS - search.proquest.com
… A similar conformational disposition was noted in models of N-terminal 3-hydroxythiophene-2-carboxamide residues, in which the polarizable sulfur atom is projected into the minor …
Number of citations: 3 search.proquest.com
SJ Balkrishna, S Kumar - Synthesis, 2012 - thieme-connect.com
An efficient copper-catalyzed synthetic method for the preparation of 2-hydroxybenzamides is described for the first time from 2-chlorobenzamide substrates using copper iodide/1,10-…
Number of citations: 22 www.thieme-connect.com
RK Russell, JB Press - Progress in Heterocyclic Chemistry, 1996 - Elsevier
Publisher Summary This chapter discusses the five-membered ring systems—that is, thiophenes and Se/Te analogs. One of the interesting aspects of thiophene chemistry is the relative …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.